An In-depth Technical Guide to Limonene-1,2-epoxide: Chemical and Physical Properties
An In-depth Technical Guide to Limonene-1,2-epoxide: Chemical and Physical Properties
Limonene-1,2-epoxide, a monoterpene oxide derived from limonene, is a versatile chemical intermediate with significant applications in the fragrance, flavor, pharmaceutical, and polymer industries.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and relevant signaling pathways.
Chemical and Physical Properties
Limonene-1,2-epoxide is a colorless to pale yellow liquid with a fresh, clean citrus aroma.[5][6] It is practically insoluble in water but soluble in organic solvents like ethanol.[5][6] It exists as a mixture of cis and trans isomers. The quantitative physical and chemical properties of limonene-1,2-epoxide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [5][6][7] |
| Molecular Weight | 152.23 g/mol | [3][5][6][7] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Odor | Fresh clean citrus aroma | [5][6] |
| Density | 0.926 - 0.936 g/mL at 20 °C | [5][6][8] |
| Boiling Point | 113-114 °C at 50 mmHg | [2][7][9] |
| 198 °C at 760 mmHg (estimated) | [8] | |
| Refractive Index | 1.464 - 1.474 at 20 °C | [5][6][8] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [5][6] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of limonene-1,2-epoxide.
| Spectroscopy | Data |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 4.73–4.66 (m, 4H), 3.05 (s, 1H), 2.99 (d, J=5.4 Hz, 1H), 2.15–2.07 (m, 2H), 2.05–2.01 (m, 2H), 1.91–1.78 (m, 4H), 1.71 (dd, J=11.3, 3.8 Hz, 2H), 1.69 (s, 3H), 1.66 (s, 3H), 1.63 (s, 1H), 1.53 (dddd, J=10.1, 5.4, 3.7, 2.0 Hz, 1H), 1.39–1.35 (m, 2H), 1.31 (s, 3H), 1.30 (s, 3H)[10] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.21 (s), 109.08 (s), 59.27 (s), 57.50 (s), 40.74 (s), 30.75 (s), 29.88 (s), 24.34 (s), 23.09 (s), 20.22 (s)[10] |
| Mass Spectrum (m/z) | 152.2 (M⁺)[10] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reactions of limonene-1,2-epoxide are essential for researchers.
Protocol 1: Epoxidation of Limonene
This protocol describes the synthesis of limonene-1,2-epoxide from limonene.
Method: Jacobsen Asymmetric Epoxidation [10]
-
Materials: R-(+)-limonene, Jacobsen's catalyst, axial ligand, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and axial ligand (30 mmol) in 30 mL of DCM.
-
Cool the solution to 0°C.
-
Add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise to the reaction mixture.
-
Stir the mixture vigorously at 0°C for 10 hours.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, add saturated sodium bicarbonate solution to the reaction mixture.
-
Separate the DCM layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Purify the residue by column chromatography to obtain limonene-1,2-epoxide as a colorless oil.
-
Logical Relationship of Synthesis
Protocol 2: Hydrolysis of Limonene-1,2-epoxide to Limonene-1,2-diol
This protocol details the conversion of limonene-1,2-epoxide to its corresponding diol.
-
Materials: Limonene-1,2-epoxide, aqueous sulfuric acid.
-
Procedure:
-
Treat the limonene-1,2-epoxide (either pure cis, pure trans, or a mixture) with aqueous sulfuric acid.
-
The reaction proceeds via acid-catalyzed ring-opening of the epoxide.
-
The hydrolysis of both cis- and trans-limonene-1,2-epoxide with aqueous sulfuric acid yields the same diol, the 1s,2s isomer.[11]
-
Biological Activity and Signaling Pathways
Limonene-1,2-epoxide exhibits a range of biological activities, including antioxidant, anxiolytic, and anti-cancer properties.[12][13]
Antioxidant Activity
Limonene-1,2-epoxide has demonstrated the ability to scavenge free radicals, which is a key aspect of its antioxidant properties. Loading limonene-1,2-epoxide into solid lipid nanoparticles (SLNs) has been shown to maintain its antioxidant activity.[13]
Cytotoxicity and Anti-Cancer Effects
Studies have shown that (+)-limonene 1,2-epoxide exhibits cytotoxic effects against various cancer cell lines, including OVCAR-8, HCT-116, and SF-295.[13] The percentage of growth inhibition varies depending on the cell line.[13] Interestingly, when loaded into SLNs, the cytotoxic effect on non-tumoral cell lines like HaCaT is reduced, suggesting a potential for selective delivery to cancer cells.[13]
Signaling Pathway: Role of Epoxide Hydrolases
A crucial aspect of the biological activity and metabolism of limonene-1,2-epoxide involves its interaction with epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to their corresponding diols.[14]
The enzyme limonene-1,2-epoxide hydrolase (LEH) specifically acts on limonene-1,2-epoxide.[14] This enzyme is found in microorganisms like Rhodococcus erythropolis and plays a role in the limonene degradation pathway.[14][15] The hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol is an important step in the detoxification and metabolism of this compound.[14]
Metabolic Pathway of Limonene-1,2-epoxide
Safety and Handling
Limonene-1,2-epoxide is a combustible liquid and should be handled with care.
-
Handling: Wash thoroughly after handling. Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[16] Keep the container tightly closed and away from heat, sparks, and open flames.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[16] The recommended storage temperature is 2-8°C.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[16][17] In case of inadequate ventilation, use a respirator.[17]
This technical guide provides a foundational understanding of limonene-1,2-epoxide for researchers and professionals in drug development and related scientific fields. The compiled data and protocols offer a starting point for further investigation and application of this versatile compound.
References
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- 5. Limonene-1,2-epoxide | C10H16O | CID 441245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - hydrolysis of limonene 1,2-epoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. (+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 15. Limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
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